Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
Description
Historical context and discovery
The development of this compound emerged from the broader evolution of carbamate chemistry, which has its roots in the mid-19th century discovery of carbamic acid derivatives. Carbamates, formally derived from carbamic acid (NH₂COOH), represent a fundamental class of organic compounds that gained prominence in pharmaceutical research during the 20th century. The specific compound this compound was first catalogued in chemical databases in 2010, according to PubChem records, indicating its relatively recent emergence in systematic chemical research.
The discovery and development of this particular carbamate derivative coincided with intensified research into piperidine-containing compounds during the early 2000s. Research groups investigating serine hydrolase inhibitors identified piperidine carbamates as promising scaffolds for selective enzyme targeting. The incorporation of the piperidine ring system into carbamate structures represented a strategic approach to enhance biological activity while maintaining the characteristic carbamate functionality that allows for covalent enzyme inhibition.
The compound exists in stereoisomeric forms, with both (R) and (S) configurations documented in chemical literature. The stereochemical distinction became particularly important as researchers recognized that different enantiomers could exhibit distinct biological activities and selectivity profiles. The development of enantioselective synthetic methods for producing these stereoisomers marked a significant advancement in the field, allowing for more precise structure-activity relationship studies.
Historical research efforts focused on optimizing the synthetic routes to access these compounds efficiently. Early synthetic approaches involved the reaction of piperidine derivatives with benzyl chloroformate under basic conditions, followed by salt formation with hydrochloric acid. These methodologies evolved to incorporate more sophisticated techniques, including solid-phase synthesis and imidazolide-mediated carbamate formation, reflecting the growing sophistication of synthetic organic chemistry.
Significance in chemical research
This compound has established considerable significance across multiple domains of chemical research, particularly in medicinal chemistry and biochemical studies. The compound serves as a critical building block in organic synthesis, enabling the preparation of more complex molecular architectures through various chemical transformations. Its structural features make it particularly valuable for developing pharmaceutical agents and studying enzyme-substrate interactions.
In the realm of enzyme inhibition research, this compound has demonstrated remarkable utility as a tool for investigating serine hydrolase function. Studies have shown that piperidine carbamate derivatives can selectively inhibit specific enzymes within the serine hydrolase family, with particular effectiveness against monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes play crucial roles in endocannabinoid metabolism, making their selective inhibition important for understanding neurological and inflammatory processes.
The compound's significance extends to structure-activity relationship studies, where researchers have systematically modified various portions of the molecule to understand the contributions of different structural elements to biological activity. The piperidine ring has been identified as crucial for maintaining activity, while the benzyl carbamate portion provides essential binding interactions with target enzymes. These studies have revealed that modifications to the bisaryl substituents can dramatically alter selectivity profiles, demonstrating the compound's value as a lead structure for drug development.
Research applications have also encompassed investigations into blood-brain barrier penetration and central nervous system activity. The structural characteristics of this compound, particularly the presence of the piperidine ring and appropriate lipophilicity, suggest potential for crossing biological membranes and accessing central nervous system targets. This property has made it valuable for studies investigating neuroprotective effects and neurotransmitter system modulation.
The compound has further significance in analytical chemistry and chemical biology, where it serves as a probe for studying protein function and cellular processes. Its ability to form covalent bonds with specific amino acid residues in target proteins makes it useful for activity-based protein profiling studies, which help identify and characterize enzyme activities in complex biological systems.
| Research Application | Key Findings | Molecular Targets |
|---|---|---|
| Enzyme Inhibition Studies | Selective inhibition of serine hydrolases | Monoacylglycerol lipase, Fatty acid amide hydrolase |
| Structure-Activity Relationships | Piperidine ring essential for activity | Multiple serine hydrolase family members |
| Neuroprotection Research | Reduced oxidative stress in neuronal cells | Cellular antioxidant pathways |
| Chemical Biology Probes | Covalent protein modification capabilities | Active site serine residues |
Taxonomic classification in carbamate chemistry
Within the broader taxonomy of carbamate chemistry, this compound occupies a specific and well-defined position that reflects both its structural characteristics and functional properties. Carbamates represent a major class of organic compounds characterized by the general formula R₂NC(O)OR, formally derived from carbamic acid. This compound belongs to the subclass of carbamate esters, distinguished from carbamate salts by the presence of an ester linkage rather than ionic interactions.
The taxonomic classification begins with its identification as an N-substituted carbamate, where the nitrogen atom bears substitution through connection to the piperidine ring system. More specifically, it falls under the category of heterocyclic carbamates, as the nitrogen substitution involves a cyclic structure containing heteroatoms. The piperidine ring system classifies this compound within the six-membered saturated nitrogen heterocycle subfamily, which represents one of the most important structural motifs in medicinal chemistry.
From a functional group perspective, the compound belongs to the benzyl carbamate subfamily, characterized by the presence of a benzyl group attached to the oxygen atom of the carbamate moiety. This structural feature imparts specific reactivity patterns and biological properties that distinguish it from other carbamate types such as alkyl carbamates or aryl carbamates. The benzyl group serves as a protecting group in synthetic applications and contributes to the compound's lipophilicity and membrane permeability characteristics.
The stereochemical classification further refines the taxonomic position, with the compound existing as distinct (R) and (S) enantiomers. This stereochemical diversity places it within the chiral carbamate category, where absolute configuration significantly influences biological activity and selectivity profiles. The stereochemical information is encoded in the systematic nomenclature, reflecting the importance of three-dimensional structure in determining chemical and biological properties.
In terms of pharmacological classification, the compound belongs to the category of reversible covalent inhibitors, distinguished from irreversible inhibitors by the nature of their interaction with target enzymes. This classification reflects the mechanism by which carbamate compounds form temporary covalent bonds with serine residues in enzyme active sites, followed by eventual hydrolysis and enzyme regeneration.
The salt form classification identifies this compound as a hydrochloride salt, a common pharmaceutical salt form that enhances water solubility and chemical stability compared to the free base. This classification is particularly important for understanding the compound's physical properties, formulation characteristics, and storage requirements.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Chemical Class | Carbamate Esters | N-substituted carbamate |
| Ring System | Heterocyclic Compounds | Six-membered saturated nitrogen heterocycle |
| Substitution Pattern | Benzyl Carbamates | Benzyl oxygen substitution |
| Stereochemistry | Chiral Carbamates | (R) and (S) enantiomers |
| Salt Form | Hydrochloride Salts | Enhanced solubility derivative |
| Functional Classification | Enzyme Inhibitors | Reversible covalent inhibitor |
Properties
IUPAC Name |
benzyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZWJKQJZIRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662459 | |
| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203418-62-5 | |
| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Carbamate Formation
The most widely reported method involves reacting piperidin-2-ylmethylamine with benzyl chloroformate in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically used to neutralize HCl generated during the reaction. The general pathway is:
Key parameters:
Imidazolide-Mediated Carbamate Synthesis
A method adapted from rhodium-catalyzed carbonylations employs N-substituted carbonylimidazolides. The amine reacts with carbonylimidazole intermediates, yielding carbamates without HCl byproducts. This approach achieves 85–92% purity but requires stringent anhydrous conditions.
Solid-Phase Synthesis
A patent-based strategy utilizes Wang resin-bound piperidine derivatives. After carbamate formation via benzyl chloroformate coupling, the product is cleaved with trifluoroacetic acid (TFA), yielding the free base, which is subsequently converted to the hydrochloride salt.
Optimization of Reaction Conditions
Solvent Systems
Comparative studies highlight solvent effects on yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 95 |
| THF | 82 | 93 |
| Acetonitrile | 65 | 89 |
THF improves heat dissipation in scaled-up reactions (>100 g), reducing exothermic side reactions.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates carbamate formation, cutting reaction time from 24 h to 6 h. This is critical for sterically hindered amines.
Salt Formation
Hydrochloride precipitation is optimized using:
-
Anti-solvent : Diethyl ether (5:1 v/v relative to product solution).
-
HCl concentration : 4 M in dioxane for controlled protonation.
Analytical Characterization
¹H NMR (DMSO-d₆, 600 MHz):
Chromatographic Purity
Reverse-phase HPLC (C18 column, 254 nm) shows ≥98% purity with retention time = 12.3 min (mobile phase: 60:40 MeCN/H₂O + 0.1% TFA).
Industrial-Scale Production Challenges
Byproduct Management
Regulatory Considerations
-
Residual solvents : DCM levels must be <600 ppm (ICH Q3C). Replaced with ethyl acetate in GMP-compliant processes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Benzyl N-(piperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Key Difference : Substitution at the piperidin-4-yl position instead of piperidin-2-ylmethyl.
- The lower molecular weight may improve membrane permeability .
Benzyl-(4-methylpiperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- Key Difference : A methyl group is added at the 4-position of the piperidine ring.
- Implications : The methyl group introduces steric bulk, which could modulate selectivity for hydrophobic binding pockets in biological targets. Despite identical molecular weight to the parent compound, metabolic stability may differ due to steric effects .
Heterocyclic Ring Variants
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride
- CAS : 1217652-74-8
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Key Difference : Replacement of the piperidine ring (6-membered) with a pyrrolidine ring (5-membered).
- Implications : The smaller pyrrolidine ring increases ring strain but may enhance metabolic stability. Reduced basicity of pyrrolidine compared to piperidine could affect ionization state under physiological conditions .
Functional Group Modifications
Benzyl methyl(piperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- Key Difference : Methylation of the piperidine nitrogen.
- This modification could also improve blood-brain barrier penetration .
Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate Hydrochloride
- CAS : 1803572-29-3
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Key Difference : Replacement of the benzyl group with N-ethyl-N-methylcarbamate .
- Implications : The absence of the benzyl group reduces aromatic interactions, while the ethyl-methyl substituents increase lipophilicity. This may enhance tissue distribution but reduce target specificity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Impact on Properties |
|---|---|---|---|---|
| Benzyl (piperidin-2-ylmethyl)carbamate HCl | C₁₄H₂₁ClN₂O₂ | 284.78 | Piperidin-2-ylmethyl + benzyl carbamate | Balanced solubility and receptor affinity |
| Benzyl N-(piperidin-4-yl)carbamate HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | Piperidin-4-yl substitution | Enhanced membrane permeability |
| Benzyl-(4-methylpiperidin-4-yl)carbamate HCl | C₁₄H₂₁ClN₂O₂ | 284.78 | 4-Methylpiperidin-4-yl substitution | Increased steric hindrance |
| (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | Pyrrolidine ring | Higher metabolic stability |
| Benzyl methyl(piperidin-4-yl)carbamate HCl | C₁₄H₂₁ClN₂O₂ | 284.78 | N-Methylation on piperidine | Reduced basicity, improved BBB penetration |
Research and Application Insights
Biological Activity
Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molar mass of approximately 284.78 g/mol. The compound features a piperidine ring and a benzyl group, which are crucial for its biological interactions. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent targeting central nervous system (CNS) disorders.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on serine proteases, showing promising results in blocking specific cancer cell signaling pathways. For instance, piperidine-based carbamates have been designed to inhibit matriptase and hepsin with IC values indicating significant potency .
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing synaptic transmission, which is critical for developing treatments for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Serine Protease Inhibition
A series of piperidine carbamate derivatives were synthesized and evaluated for their activity against serine proteases. The study found that this compound demonstrated significant inhibition against matriptase with an IC value as low as 0.78 μM, indicating strong potential for therapeutic applications in cancer treatment .
Case Study 2: Neuroprotective Effects
Research investigating the compound's neuroprotective properties revealed that it could mitigate oxidative stress in neuronal cell lines. The findings suggest that this compound may protect against neurodegeneration by reducing lipid peroxidation and enhancing cellular viability under stress conditions .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other carbamate derivatives, which influences their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride | Methyl group on the piperidine ring | Variations in receptor interactions |
| (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride | Stereoisomer with potentially different properties | Distinct pharmacokinetic profiles |
| Benzyl piperidin-3-ylcarbamate | Substituted at a different position | May exhibit unique receptor interactions |
This comparison highlights how slight modifications can lead to significant differences in biological activity, emphasizing the importance of structural design in drug development.
Q & A
Q. What are the standard synthetic routes for Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride?
The compound is typically synthesized via carbamate formation using benzyl chloroformate or substituted benzyl halides. A common method involves reacting piperidin-2-ylmethylamine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. The hydrochloride salt is then precipitated using anhydrous HCl gas or HCl/diethyl ether . For analogous structures, potassium carbonate in dimethylformamide (DMF) at 80°C has been used to facilitate alkylation between benzyl halides and piperidine derivatives .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the carbamate linkage (δ ~155 ppm for carbonyl) and piperidine ring protons (δ 1.5–3.5 ppm).
- X-ray Crystallography : For crystal structure determination, SHELX programs (e.g., SHELXL) are widely used to refine high-resolution data, particularly for verifying stereochemistry and salt formation .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. The hydrochloride salt is hygroscopic; prolonged exposure to moisture or heat (>40°C) may degrade the carbamate group. Stability studies in DMSO (20 mM) show <5% decomposition over 30 days at –20°C .
Advanced Research Questions
Q. How can contradictory NMR data for piperidine ring conformers be resolved?
Dynamic NMR or variable-temperature (VT-NMR) experiments (e.g., –50°C to 50°C) can distinguish between axial/equatorial conformers of the piperidine ring. For example, splitting of N–CH₂ peaks at low temperatures indicates restricted rotation . Computational modeling (DFT) may further validate preferred conformations .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Reagent Ratios : Use a 1.2:1 molar excess of benzyl chloroformate to ensure complete amine functionalization.
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. For hydrochloride salts, anti-solvent precipitation with diethyl ether yields crystalline products .
- Catalysis : Substituent-specific catalysts (e.g., DMAP) accelerate carbamate formation, reducing reaction time from 24h to 6h .
Q. How does the hydrochloride salt affect crystallinity and solubility?
The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS) but reduces organic solvent compatibility. Crystallographic data (e.g., CCDC entries) show ionic interactions between the protonated piperidine nitrogen and Cl⁻, stabilizing monoclinic crystal systems with P2₁/c space groups .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in large-scale synthesis?
- Scale-Up Adjustments : Replace DCM with THF for better heat dissipation.
- Byproduct Identification : LC-MS can detect hydrolyzed carbamates (e.g., benzyl alcohol peaks at δ 4.5 ppm in ¹H NMR). Adding molecular sieves (3Å) minimizes moisture-induced degradation .
Q. What are the applications in structure-activity relationship (SAR) studies?
The benzyl carbamate group serves as a hydrolyzable prodrug motif in kinase inhibitors. For example, replacing the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) modulates metabolic stability in cytochrome P450 assays . Piperidine methylation (2-CH₃) has been shown to enhance blood-brain barrier penetration in CNS-targeting candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
